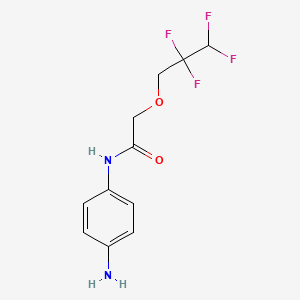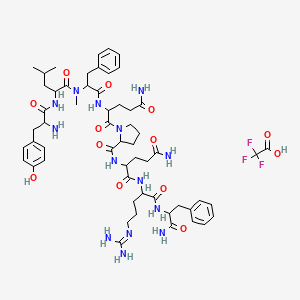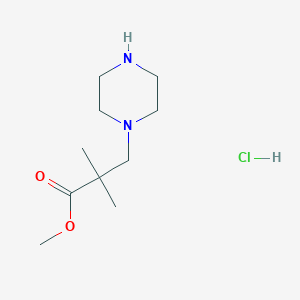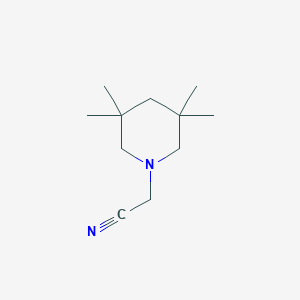![molecular formula C16H12BrNO3S B12109305 Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- CAS No. 332135-64-5](/img/structure/B12109305.png)
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- is a complex organic compound that features a brominated ethanone group attached to an indole ring substituted with a phenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- typically involves the bromination of a precursor compound followed by sulfonylation. The reaction conditions often require the use of solvents such as chloroform or dichloromethane and catalysts like aluminum chloride. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated ethanone group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- exerts its effects involves interactions with specific molecular targets. The brominated ethanone group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoacetophenone: A simpler brominated ethanone compound used in organic synthesis.
Phenylsulfonylacetophenone: Contains a phenylsulfonyl group but lacks the indole ring.
Indole-3-acetaldehyde: Features an indole ring but lacks the brominated ethanone and phenylsulfonyl groups.
Uniqueness
Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- is unique due to its combination of a brominated ethanone group, an indole ring, and a phenylsulfonyl group. This structural complexity provides distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
332135-64-5 |
|---|---|
Molekularformel |
C16H12BrNO3S |
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
1-[1-(benzenesulfonyl)indol-3-yl]-2-bromoethanone |
InChI |
InChI=1S/C16H12BrNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChI-Schlüssel |
LVLVCIDHENQGHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)




![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)







